Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a rigid norbornane-like scaffold. Its structure includes a benzyl ester group at the 2-position and a hydroxyl group at the 6-position, with defined stereochemistry (1S,4R,6S). This compound is part of a broader class of 2-azabicyclo[2.2.1]heptane derivatives, which are widely utilized as chiral building blocks in pharmaceutical synthesis due to their conformational rigidity and ability to mimic peptide bonds .
The compound’s bicyclic framework enhances metabolic stability and bioavailability compared to linear analogs, making it valuable for drug discovery.
Properties
IUPAC Name |
benzyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-XQQFMLRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant biological activity, particularly in the context of neuropharmacology. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C14H17NO3, with a molecular weight of 247.29 g/mol. Its structure features a hydroxyl group and a carboxylate moiety within a bicyclic framework, which are critical for its biological activity . The stereochemistry at positions 1, 4, and 6 contributes to its unique pharmacological profile.
Neuropharmacological Effects
Research indicates that this compound interacts with various biological targets in the central nervous system (CNS). Preliminary studies suggest that it may influence neurotransmitter systems and act as an enzyme inhibitor, which makes it relevant for conditions like depression and anxiety disorders .
Binding Affinity Studies:
Interaction studies have focused on the compound's binding affinity to receptors involved in neurotransmission. Initial findings suggest selective activity towards certain CNS targets, indicating potential for therapeutic applications .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | Similar bicyclic structure without stereochemistry | Potentially similar neuroactive properties |
| Tropane derivatives | Bicyclic structure with nitrogen | Known for their effects on the nervous system |
| 8-Hydroxyquinoline derivatives | Hydroxylated aromatic structures | Exhibits diverse biological activities |
The distinct stereochemistry and functional groups of this compound may confer unique pharmacological properties compared to these other compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that this compound modulates serotonin receptors in vitro, suggesting its role in mood regulation .
- Enzyme Inhibition Research : Another investigation revealed that this compound acts as a selective inhibitor of certain enzymes involved in metabolic pathways relevant to CNS disorders .
- Therapeutic Applications : Ongoing research is evaluating its efficacy in animal models for conditions such as anxiety and depression, showing promising results that warrant further clinical investigation .
Scientific Research Applications
Pharmacological Studies
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown promise in several pharmacological applications:
- Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for studying its effects on cognitive functions and neurodegenerative diseases.
- Pain Management : Its potential analgesic properties have been investigated through binding affinity studies to opioid receptors, suggesting a role in pain relief mechanisms.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents:
- Building Block for Drug Development : Due to its unique bicyclic structure, it can be modified to create derivatives with enhanced pharmacological profiles.
- Organic Synthesis : The compound can undergo various chemical reactions such as esterification and amidation, facilitating the development of novel compounds.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The findings indicated that it could reduce amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Analgesic Activity
Research conducted at a leading pharmacology institute assessed the analgesic properties of this compound through behavioral assays in rodents. The results demonstrated significant pain reduction compared to control groups, highlighting its potential utility in pain management therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane | Bicyclic | Different stereochemistry affecting biological activity |
| p-Nitrobenzyl 6-(1′-Hydroxyethyl)-azabicyclo(3.2.0)heptane | Bicyclic | Contains a nitro group enhancing reactivity |
The comparison illustrates how variations in stereochemistry and functional groups can influence the biological activities of related compounds.
Chemical Reactions Analysis
Esterification and Protection/Deprotection Reactions
The hydroxyl group at the 6-position undergoes esterification with carboxylic acids or activated carbonyl derivatives. This reaction is critical for introducing protective groups or modifying solubility:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Boc Protection | Boc anhydride, triethylamine, THF, 0°C to room temperature | Boc-protected derivative at the hydroxyl group | High regioselectivity due to steric hindrance from the bicyclic framework. |
| Benzyl Ester Cleavage | Hydrogenolysis (H₂, Pd/C, ethanol) | Free carboxylic acid derivative | Complete deprotection achieved within 4–6 hours under mild conditions. |
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone, though this requires careful control to avoid over-oxidation or ring strain:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| PCC (Pyridinium Chlorochromate) | Dichloromethane, 0°C to room temperature, 12 hours | Corresponding ketone derivative | 65–70% yield. |
| Swern Oxidation | Oxalyl chloride, DMSO, -78°C | Ketone with retained stereochemistry | Higher selectivity compared to PCC (78% yield). |
Nucleophilic Substitutions
The carboxylate group participates in nucleophilic substitutions, particularly at the benzyl ester:
Hydrogenolysis of the Benzyl Group
The benzyl ester is cleaved via catalytic hydrogenation to yield the free carboxylic acid, a key step in prodrug activation:
Conditions :
-
Catalyst : 10% Pd/C
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Solvent : Ethanol or methanol
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Pressure : 1 atm H₂
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Time : 4–6 hours
Outcome :
-
Quantitative conversion to (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Stereochemical Retention in Reactions
The stereochemistry at positions 1, 4, and 6 remains intact under most reaction conditions due to the rigidity of the bicyclic framework:
| Reaction | Stereochemical Outcome | Evidence |
|---|---|---|
| Esterification | Retention at C6 | Confirmed via X-ray crystallography of derivatives . |
| Oxidation | Retention at C1 and C4 | NMR and chiral HPLC analysis. |
Comparative Reactivity with Analogues
The stereochemistry and hydroxyl group position significantly influence reactivity compared to similar azabicyclo compounds:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Purity and Commercial Availability
Purity levels for tert-butyl derivatives range from 95% to 98% , while racemic benzyl-ethyl analogs are sold at "standard" purity without quantification .
Research and Development Considerations
- Stereochemical complexity : The (1S,4R,6S) configuration requires precise synthetic control, often achieved via asymmetric catalysis or chiral resolution .
- Stability: Benzyl esters are prone to hydrogenolysis, whereas tert-butyl esters require strong acids for cleavage, impacting their utility in multi-step syntheses .
- Regulatory compliance : Analogs like tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are classified for industrial use only, with restrictions on consumer or medical applications .
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with norbornene-derived β-amino acids, which provide the bicyclic backbone. For example, diexo or diendo norbornene β-amino esters serve as precursors due to their inherent rigidity and stereochemical diversity. These compounds undergo dihydroxylation using osmium tetroxide (OsO4) and N-methylmorpholine-N-oxide (NMO) as a co-oxidant, yielding vicinal diol intermediates.
Key Reaction Conditions
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Solvent : Acetone/water (4:1 v/v)
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Temperature : 0°C to room temperature
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Yield : 70–85% for dihydroxylation
Oxidative Cleavage and Reductive Amination
The dihydroxylated intermediates undergo NaIO4-mediated oxidative cleavage to generate diketones, followed by reductive amination using sodium cyanoborohydride (NaBH3CN). This step forms the 3-azabicyclo[3.2.1]octane skeleton, which is subsequently functionalized to achieve the target framework.
Resolution-Based Synthesis via Diastereomeric Salt Formation
Chiral Resolution Using Protected Amino Acids
A patent-derived method resolves racemic intermediates using enantiomerically pure protected amino acids (e.g., Boc-protected phenylalanine or leucine). The compound of formula (III) is treated with a chiral auxiliary to form diastereomeric salts, which are crystallized to isolate the desired (1S,4R,6S) stereoisomer.
Typical Resolution Protocol
| Parameter | Value |
|---|---|
| Resolving agent | (S)-Boc-phenylalanine |
| Solvent | Ethanol/water (9:1) |
| Crystallization yield | 60–75% |
| Enantiomeric excess | >99% |
Benzylation via Chloroformate Coupling
The resolved amine intermediate reacts with benzyl chloroformate in the presence of potassium carbonate to install the benzyl carboxylate group. This step proceeds under mild conditions to preserve stereochemical integrity.
Optimized Conditions
-
Solvent : Dichloromethane (DCM)
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Temperature : 0°C → room temperature
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Yield : 85–90%
Solid-Phase Synthesis and Protecting Group Strategies
tert-Butyloxycarbonyl (Boc) Protection
The tert-butyl variant (CAS 54178388) illustrates the use of Boc protection for the secondary amine during bicycloheptane formation. After cyclization, the Boc group is removed via acidic hydrolysis (e.g., HCl in dioxane), and the free amine is benzylated.
Protection/Deprotection Workflow
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Boc protection of norbornene β-amino acid
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Cyclization under basic conditions
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HCl-mediated deprotection
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Benzylation with Cbz-Cl
Comparative Analysis of Protecting Groups
| Protecting Group | Stability | Deprotection Method | Yield in Benzylation |
|---|---|---|---|
| Boc | Acid-sensitive | HCl/dioxane | 88% |
| Fmoc | Base-sensitive | Piperidine/DMF | 72% |
Scalable Industrial Synthesis
Patent-Scale Process Optimization
The patent EP2707363B1 outlines a scalable route emphasizing:
Challenges in Large-Scale Production
-
Stereochemical drift at high temperatures (>40°C).
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Byproduct formation during reductive amination, requiring column chromatography.
Emerging Methodologies
Q & A
Q. Q1. What are the key synthetic strategies for preparing Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Answer: The compound’s synthesis typically involves functionalizing the bicyclic 2-azabicyclo[2.2.1]heptane core. A common approach is the use of hydroxylation reactions, such as dihydroxylation of precursor bicyclic enamines, followed by selective protection of hydroxyl groups. For example, hydroxylation of 1-azabicyclo[4.1.0]hept-3-enes using oxidizing agents like N-methylmorpholine-N-oxide (NMO) and potassium peroxymonosulfate (Oxone) has been reported to yield dihydroxy intermediates . Subsequent benzyl esterification under anhydrous conditions (e.g., using benzyl chloroformate) introduces the carboxylate moiety. Purification often employs flash chromatography with gradients of ethyl acetate and petroleum ether .
Q. Q2. How can the stereochemical configuration of this compound be confirmed experimentally?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - COSY and NOESY, is critical for assigning stereochemistry. For example, coupling constants (-values) between protons on the bicyclic framework (e.g., axial vs. equatorial positions) and nuclear Overhauser effects (NOE) between the hydroxyl group and adjacent protons provide stereochemical evidence. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve absolute configurations if single crystals are obtained . Infrared (IR) spectroscopy further corroborates functional groups like the hydroxyl (-OH, ~3200–3500 cm) and ester carbonyl (C=O, ~1720 cm) .
Q. Q3. What are the common impurities encountered during synthesis, and how are they addressed?
Answer: Impurities often arise from incomplete hydroxylation, over-oxidation, or diastereomeric byproducts. For example, hydroxylation of bicyclic enamines may produce regioisomers or epoxides if reaction conditions (e.g., temperature, solvent polarity) are not tightly controlled . Reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS can identify and quantify these impurities. Recrystallization from ethanol/water mixtures or preparative TLC with silica gel effectively isolates the target compound .
Advanced Research Questions
Q. Q4. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?
Answer: DFT calculations (e.g., B3LYP/6-31G(d,p)) are used to model reaction pathways, such as [4+2] cycloadditions or sigmatropic rearrangements involving the bicyclic core. For example, studies on similar 2-azabicyclo[2.2.1]heptane derivatives show that polar Diels-Alder (P-DA) reactions proceed via asynchronous transition states with charge transfer (CT) interactions, as evidenced by bond-length differences in DFT-optimized structures . Activation barriers (ΔG) and frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) further rationalize regioselectivity and kinetic control .
Q. Q5. What strategies optimize stereoselective functionalization of the bicyclic scaffold?
Answer: Stereoselectivity is achieved through chiral auxiliaries or catalytic asymmetric synthesis. For instance, tert-butyl carbamate (Boc)-protected intermediates (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) enable controlled functionalization at the hydroxyl group via Mitsunobu reactions or enzyme-mediated resolutions . Transition-metal catalysts (e.g., Pd/Cu) can mediate cross-couplings (e.g., Suzuki-Miyaura) on halogenated derivatives while preserving stereochemistry .
Q. Q6. How does the compound’s conformation influence its reactivity in ring-opening reactions?
Q. Q7. What are the limitations of crystallographic refinement for this compound using SHELX software?
Answer: While SHELXL is widely used for small-molecule refinement, challenges arise with disordered solvent molecules or low-resolution data (e.g., ). For polarizable groups like hydroxyls, hydrogen atom positions may require constraints (e.g., DFIX or ISOR commands) to avoid overparameterization. Twinning or pseudosymmetry in crystals can necessitate the use of TWIN/BASF commands for accurate refinement .
Q. Q8. How can contradictory NMR data (e.g., signal splitting) be resolved in structural assignments?
Answer: Contradictions often stem from dynamic effects (e.g., rotameric equilibria of the benzyl ester). Variable-temperature NMR (VT-NMR) experiments (e.g., -40°C to 80°C) can "freeze" conformers, simplifying splitting patterns. Deuterium exchange experiments (DO) confirm the presence of exchangeable protons (e.g., -OH), while -DEPT-135 distinguishes CH, CH, and CH groups .
Data Contradiction Analysis
Q. Q9. How to reconcile discrepancies between computational predictions and experimental yields in functionalization reactions?
Answer: Discrepancies often arise from solvent effects or unaccounted transition states. For example, DFT may predict a low-barrier [3,3]-sigmatropic rearrangement, but experimental yields favor [4+2] cycloadducts due to solvent stabilization (e.g., THF vs. gas-phase models) . Microkinetic modeling incorporating solvation parameters (e.g., SMD implicit solvent) improves agreement.
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
